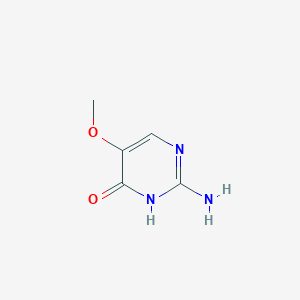

2-amino-5-methoxypyrimidin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQSXGCANXFBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391085 | |

| Record name | 2-Amino-5-methoxypyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4763-35-3 | |

| Record name | 2-Amino-5-methoxypyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-METHOXY-PYRIMIDIN-4-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Chemistry of Pyrimidinone Derivatives

Pyrimidinones (B12756618) are a class of heterocyclic compounds characterized by a pyrimidine (B1678525) ring—a six-membered ring with two nitrogen atoms at positions 1 and 3—which contains a carbonyl group. ontosight.ai The specific compound, 2-amino-5-methoxypyrimidin-4(3H)-one, is a 4-pyrimidinone, meaning the carbonyl group is at the C4 position of the ring. The core pyrimidinone structure is foundational to many biologically significant molecules. wikipedia.org

The chemical properties and potential applications of pyrimidinone derivatives are heavily influenced by the substituents attached to the ring. ontosight.ai In the case of this compound, the key functional groups are:

An amino group (-NH2) at the C2 position.

A methoxy (B1213986) group (-OCH3) at the C5 position.

The presence of the amino group makes the compound a derivative of isocytosine (B10225) and can significantly influence its ability to form hydrogen bonds, a critical interaction in biological systems. The methoxy group, an electron-donating group, can modulate the electronic properties and reactivity of the pyrimidine ring. The interplay of these substituents on the pyrimidinone scaffold defines the molecule's unique chemical personality and its potential for further chemical modification and study.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| CAS Number | 4763-35-3 |

| Synonym | 2-Amino-5-methoxy-pyrimidin-4-ol |

Data sourced from reference chemsrc.com.

Historical Perspective and Evolving Research Interests

The scientific journey of pyrimidines began in the late 19th century. The systematic study of this class of compounds was initiated by Pinner in 1884, who first synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine (B1678525), was later prepared in 1900 by Gabriel and Colman. wikipedia.org A pivotal moment in the synthesis of these scaffolds was the discovery of the Biginelli reaction in 1891, a one-pot reaction that efficiently produces pyrimidine derivatives and is still widely used today. mdpi.com

Early research focused on understanding the fundamental structure and reactivity of the pyrimidine ring system, which was quickly identified as a core component of essential natural products, including the nucleobases cytosine, thymine, and uracil. wikipedia.orgnumberanalytics.com This discovery cemented the importance of pyrimidines in biochemistry and molecular biology.

In subsequent decades, research interests evolved from fundamental synthesis and characterization to exploring the therapeutic potential of pyrimidinone derivatives. ontosight.ainih.gov Scientists began to synthesize and screen vast libraries of these compounds for biological activity, leading to the discovery of their utility in various therapeutic areas. nih.govnih.gov A notable example of this evolution is the development of pyrimidone-based HIV integrase inhibitors, which culminated in the FDA-approved drug Raltegravir. nih.gov This demonstrates a clear trajectory from foundational chemistry to targeted drug design, with research now focusing on creating pyrimidinone derivatives with high potency and selectivity for specific biological targets. nih.govnih.gov

Significance of the Pyrimidinone Scaffold in Heterocyclic Chemistry

Conventional and Non-Conventional Synthetic Approaches

Multicomponent Reaction (MCR) Strategies for Pyrimidinone Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all reactants. ijstr.orgtcichemicals.com This approach is valued for its atom economy, reduced number of synthetic steps, and the ability to generate diverse molecular libraries. ijstr.orgresearchgate.net

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). biomedres.uswikipedia.org The classic reaction involves the acid-catalyzed, one-pot condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. tcichemicals.comwikipedia.org

The generally accepted mechanism involves a series of bimolecular reactions. It is proposed that the rate-limiting step is the aldol (B89426) condensation between the aldehyde and the β-ketoester. wikipedia.org An alternative mechanism suggests that the reaction begins with the nucleophilic addition of urea to the aldehyde, which then forms an imine intermediate. The β-ketoester subsequently adds to this imine, followed by intramolecular cyclization and dehydration to yield the final dihydropyrimidinone product. wikipedia.org

Over the decades, the Biginelli reaction has been adapted to produce a wide array of substituted pyrimidinones by varying the three core components. biomedres.usnih.gov For instance, different catalysts, including Brønsted acids and Lewis acids like copper(II) trifluoroacetate, have been employed to improve reaction yields and conditions. wikipedia.org A four-component variation of the Biginelli reaction has been developed to introduce a methoxy (B1213986) group at the 4-position of the pyrimidine ring. This is achieved by reacting a methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) in the presence of a catalyst like sodium hydrogen sulfate. biomedres.us This adaptation significantly broadens the scope of the reaction for creating functionalized pyrimidines. biomedres.us

| Reaction Type | Components | Catalyst Example | Key Feature | Reference |

|---|---|---|---|---|

| Classic Biginelli | Aryl aldehyde, β-ketoester, Urea/Thiourea | Acid (Brønsted or Lewis) | Forms 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) | wikipedia.org |

| Four-Component Biginelli | Methyl aroylpyruvate, Aromatic aldehyde, Urea/Thiourea, Methanol | Sodium Hydrogen Sulfate | Introduces a methoxy group at the 4-position of the heterocycle | biomedres.us |

| Indane-1,3-dione based | Indane-1,3-dione, Substituted benzaldehydes, Thiourea | Poly(4-vinylpyridinium)hydrogen sulfate | Synthesis of tricyclic 3,4-dihydropyrimidine-2-thione derivatives | nih.gov |

| Solvent-free, Microwave-Assisted | Substituted salicylaldehydes, Acetylacetone, Urea/Thiourea | NaHSO₄ | Synthesis of oxygen-bridged monastrol (B14932) analogs in short times and good yields | nih.gov |

Cyanoacetamide and its derivatives are versatile building blocks in heterocyclic synthesis due to their polyfunctional nature, possessing both electrophilic and nucleophilic centers. beilstein-journals.orgtubitak.gov.tr These scaffolds are particularly useful in MCRs for constructing fused pyrimidinone systems. beilstein-journals.orgnih.gov The active hydrogen on the α-carbon and the suitably located carbonyl and cyano groups allow for reactions with various reagents to form diverse heterocyclic compounds. tubitak.gov.tr

An efficient strategy involves the synthesis of key 2-amino-substituted heterocycles (like 2-aminothiophenes, 2-aminoquinolines, and 2-aminoindoles) via cyanoacetamide-based MCRs, such as the Gewald three-component reaction. beilstein-journals.orgbeilstein-archives.org These pre-formed scaffolds are then subjected to a heteroannulation reaction with a C1 feedstock, such as formamide, under neat conditions. beilstein-journals.orgnih.govresearchgate.net The process typically involves an initial formylation of the 2-amino group, followed by an intramolecular nucleophilic attack from the amide's NH group, leading to the annulation and formation of the pyrimidinone ring. beilstein-journals.orgbeilstein-archives.org This approach allows for the rapid and efficient synthesis of diversely substituted thieno-, quinolino-, and indolopyrimidones, often without the need for column chromatography for purification. beilstein-journals.orgresearchgate.net

One-pot cyclocondensation reactions represent a highly efficient method for synthesizing pyrimidine derivatives, minimizing the need to isolate intermediates and thereby saving time, reagents, and solvents. organic-chemistry.orgsemanticscholar.org These reactions often involve a sequence of steps, such as coupling, addition, and cyclocondensation, performed in a single reaction vessel. organic-chemistry.org

A notable example is the three-component synthesis of 2,4-di- and 2,4,6-trisubstituted pyrimidines. semanticscholar.org This process can start with a Sonogashira coupling of acid chlorides and terminal alkynes to form highly reactive alkynone intermediates. organic-chemistry.org These intermediates then react in the same pot with amidinium or guanidinium (B1211019) salts, which undergo a cyclocondensation step to yield the final pyrimidine products. organic-chemistry.org This method is flexible, tolerating a wide range of aromatic, heteroaromatic, and aliphatic groups on the starting materials. organic-chemistry.org Another one-pot approach involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride, which cyclize to form 2-aminopyrimidine (B69317) derivatives. researchgate.net Such strategies highlight the modularity and efficiency of one-pot reactions in generating complex heterocyclic structures from simple precursors. researchgate.netmdpi.com

| Strategy | Key Reactants | Intermediate Type | Final Product | Reference |

|---|---|---|---|---|

| Coupling-Addition-Cyclocondensation | Acid chlorides, Terminal alkynes, Amidinium/Guanidinium salts | Alkynone | 2,4- and 2,4,6-substituted pyrimidines | organic-chemistry.orgsemanticscholar.org |

| Three-Component Condensation | Aromatic aldehydes, Ethyl acetoacetate, 5-amino-1-phenyl-1H-1,2,4-triazoles | Not Isolated | nih.govbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrimidine derivatives | mdpi.com |

| Three-Component Condensation | Aromatic aldehyde, Ethyl cyanoacetate, 3,5-diamino-1,2,4-triazole | α,β-unsaturated nitrile | 2-amino- nih.govbeilstein-journals.orgresearchgate.nettriazolopyrimidines | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful non-conventional technique in organic chemistry, offering significant advantages over traditional heating methods. nanobioletters.com By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, leading to substantially reduced reaction times, often from hours to minutes. nih.govresearchgate.net This method is also associated with higher product yields and improved purity. nanobioletters.com

The synthesis of various pyrimidine derivatives, including 2-aminopyrimidines, has been successfully achieved using microwave-assisted protocols. researchgate.netnih.govnih.gov For example, 2-amino-4,6-diarylpyrimidines can be synthesized via a Biginelli-type three-component strategy under microwave irradiation, often using a catalyst like CaCl₂ in solvent-free conditions, which contrasts with conventional heating methods that typically require organic solvents. researchgate.net In another application, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was performed by reacting 2-amino-4-chloro-pyrimidine with substituted amines in anhydrous propanol (B110389) under microwave irradiation at 120–140 °C for just 15–30 minutes. nih.gov This eco-friendly approach often leads to cleaner reactions and simpler work-up procedures. nanobioletters.com

| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | Minutes (e.g., 15-30 min) | Hours (e.g., 2-24 h) | nih.govnih.gov |

| Energy Source | Microwave Irradiation | Oil bath, heating mantle | nanobioletters.com |

| Solvent Use | Often solvent-free or reduced solvent | Typically requires organic solvents | nih.govresearchgate.net |

| Product Yield | Generally higher | Often moderate to good | researchgate.netnih.gov |

| Environmental Impact | More eco-friendly ("green chemistry") | Less environmentally friendly | nanobioletters.com |

Ultrasound-Mediated Synthesis Techniques

Ultrasound-mediated synthesis, also known as sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. nih.govresearchgate.net The energy from the ultrasound creates, expands, and implodes microscopic bubbles in the reaction liquid, a phenomenon called acoustic cavitation. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. researchgate.net

This technique has been effectively applied to the synthesis of pyrimidines and their fused derivatives. nih.gov Key advantages of using ultrasound include shorter reaction times, increased product yields, and milder reaction conditions compared to conventional methods. nih.gov For instance, in the preparation of certain 2-aminopyrimidine precursors, the use of ultrasound reduced reaction times from 240–360 minutes under conventional heating to just 20–30 minutes, while simultaneously increasing yields from 55–70% to 80–88%. nih.gov A novel approach combines the use of ultrasound for the initial solvation of reactants, which can be a rate-limiting factor, followed by microwave irradiation to drive the heterocyclization reaction, resulting in good yields in a very short time frame. researchgate.net As a non-polluting energy source, sonochemistry is considered a significant tool in the field of green and sustainable chemistry. researchgate.net

Solid-Phase Organic Synthesis (SPOS) for Pyrimidinone Derivatives

Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for the construction of pyrimidinone libraries, streamlining purification and enabling combinatorial approaches. The general strategy involves anchoring a building block to an insoluble polymer support (resin), carrying out sequential chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the support.

A common approach begins with an amine immobilized on a solid support, such as a Wang or Merrifield resin. This resin-bound amine can be acylated with protected amino acids, followed by deprotection and subsequent guanidinylation to form a resin-bound guanidine. This key intermediate is then cyclized with a β-ketoester in the presence of a base like sodium methoxide (B1231860). The final pyrimidinone product is released from the resin by cleavage, typically using a strong acid such as trifluoroacetic acid (TFA). This method allows for the introduction of diversity at various points in the molecular structure.

The choice of linker, which connects the initial molecule to the resin, is critical as it dictates the conditions required for the final cleavage step. Various linkers have been developed to be stable throughout the synthesis but cleavable under specific, often orthogonal, conditions.

| Component | Description | Common Examples |

|---|---|---|

| Resin Support | Insoluble polymer backbone for the synthesis. | Merrifield resin, Wang resin, Polystyrene-derived supports |

| Linker Strategy | Connects the initial substrate to the resin and determines cleavage conditions. | Acid-labile linkers (e.g., for cleavage with TFA) |

| Key Intermediate | The resin-bound molecule that undergoes cyclization. | Resin-bound guanidines |

| Cleavage Reagent | Reagent used to release the final product from the resin. | Trifluoroacetic acid (TFA), Hydrofluoric acid (HF) |

Specific Precursor-Based Synthesis Pathways

Reactions Involving Guanidine Hydrochloride and β-Ketoesters/β-Aldehydoesters

The most fundamental and widely utilized method for constructing the 2-aminopyrimidin-4-one ring system is the cyclocondensation of a guanidine salt with a β-dicarbonyl compound. This reaction, a variation of the classical Remfry-Hull synthesis, involves the reaction of guanidine hydrochloride or guanidine nitrate (B79036) with a β-ketoester or a related 1,3-dielectrophile.

The reaction is typically performed in the presence of a base, such as sodium ethoxide, sodium methoxide, or potassium carbonate, in a protic solvent like ethanol (B145695) or methanol. The mechanism proceeds via the initial nucleophilic attack of the guanidine onto one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization via condensation with the second carbonyl group, ultimately leading to the elimination of water and alcohol to form the stable heterocyclic ring. The regioselectivity of the reaction is determined by the differential reactivity of the carbonyl groups in unsymmetrical β-ketoesters. For the synthesis of the title compound, a precursor such as ethyl 2-formyl-3-methoxypropanoate would be required.

| Guanidine Source | β-Dicarbonyl Compound | Base/Solvent | Product Type |

|---|---|---|---|

| Guanidine hydrochloride | Ethyl acetoacetate | Sodium ethoxide / Ethanol | 2-amino-6-methylpyrimidin-4(3H)-one |

| Guanidine nitrate | 2-Benzoylethynyl-5-phenylpyrrole | KOH / DMSO | Pyrrole-aminopyrimidine ensemble |

| Guanidine carbonate | Diethyl ethoxymethylenemalonate | KOH / Ethanol | 2-amino-5-carboethoxy-4-hydroxypyrimidine |

Synthetic Routes via Halogenated Pyrimidine Intermediates

An alternative strategy for synthesizing substituted pyrimidinones involves the use of pre-formed, halogenated pyrimidine rings as versatile intermediates. Commercially available compounds like 2-amino-4,6-dichloropyrimidine (B145751) serve as excellent starting points for derivatization.

The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms at the C4 and C6 positions allows for sequential and often regioselective displacement by various nucleophiles. For instance, one chlorine atom can be selectively substituted by reacting the dichloropyrimidine with an amine in the presence of a base like triethylamine. The remaining chlorine atom can then be hydrolyzed to a hydroxyl group under acidic or basic conditions to yield the pyrimidin-4-one structure. Alternatively, reaction with sodium methoxide can introduce a methoxy group. By carefully controlling the reaction conditions and the order of nucleophilic additions, a wide array of substituted 2-aminopyrimidinones can be accessed. For example, reacting 2-amino-4,6-dichloropyrimidine first with sodium methoxide could yield 2-amino-4-chloro-6-methoxypyrimidine, which could then be hydrolyzed to 2-amino-6-methoxypyrimidin-4(3H)-one.

Derivatization and Functionalization of Existing Pyrimidinone Scaffolds

Direct functionalization of a pre-existing 2-aminopyrimidin-4(3H)-one scaffold provides another synthetic avenue. This approach is particularly useful for introducing substituents at the C5 position, which is electronically activated and susceptible to electrophilic substitution.

Halogenation is a key first step for subsequent functionalization. The C5 position of the 2-aminopyrimidin-4(3H)-one ring can be readily halogenated using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install a bromine or chlorine atom. A patent from 1952 describes the direct halogenation of 2-aminopyrimidines in an aqueous solution. The resulting 5-halo-2-aminopyrimidin-4(3H)-one is a valuable intermediate. The installed halogen can then be displaced by a nucleophile. To obtain the target this compound, the 5-halo intermediate could be treated with sodium methoxide in a nucleophilic aromatic substitution reaction, replacing the halogen with the desired methoxy group.

Catalysis in the Synthesis of this compound Derivatives

Organocatalysis and Metal-Free Approaches

In line with the principles of green chemistry, recent research has focused on developing metal-free and organocatalytic methods for pyrimidinone synthesis. These approaches avoid residual heavy metal contamination and often proceed under milder conditions.

Metal-free cascade reactions have been developed for the synthesis of unsymmetrical 2-aminopyrimidines. nih.govscispace.comresearchgate.net One such method involves the reaction of imidazolate enaminones with guanidine hydrochloride in the presence of an inorganic base like potassium carbonate in DMF. nih.govscispace.comresearchgate.net This strategy provides a convenient route to complex pyrimidines without the need for a transition metal catalyst. nih.govscispace.comresearchgate.net

Furthermore, alternative energy sources are employed to promote these reactions under catalyst-free conditions. Ultrasound and microwave irradiation have emerged as powerful tools. nih.govnih.govnih.gov These techniques can significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating. nih.govnih.gov For instance, the condensation of chalcones and guanidine hydrochloride can be efficiently carried out in a microwave reactor. vjs.ac.vn Similarly, ultrasound irradiation has been successfully applied to the Biginelli reaction and other multicomponent reactions to produce dihydropyrimidinones in high yields. nih.gov These methods are often performed solvent-free or in environmentally benign solvents, further enhancing their "green" credentials. nih.govnih.gov

| Methodology | Reactants | Conditions | Key Advantage |

|---|---|---|---|

| Base-Mediated Cascade | Imidazolate enaminones, Guanidine HCl | K₂CO₃, DMF, 60 °C | Avoids transition metals nih.govscispace.com |

| Microwave-Assisted | Chalcones, Guanidine nitrate | ZnCl₂, 160 W, 3 min | Rapid reaction times, eco-friendly nanobioletters.com |

| Ultrasound-Assisted | Aldehyde, β-dicarbonyl, Urea/Thiourea | Sm(ClO₄)₃ (catalyst) | Higher yields, shorter times, milder conditions nih.gov |

| Solvent-Free Fusion | 2-amino-4,6-dichloropyrimidine, Amine | Triethylamine, 80-90 °C | Catalyst-free and solvent-free synthesis nih.govnih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. rsc.org Among these, the Suzuki–Miyaura cross-coupling reaction is particularly prominent for creating C-C bonds due to the stability, low toxicity, and commercial availability of the required organoboron reagents. rsc.orgnih.gov This methodology has been effectively applied to the synthesis of various pyrimidine and pyrimidinone analogues, allowing for the introduction of aryl, heteroaryl, alkyl, and alkenyl substituents onto the core structure. nih.govresearchgate.netnih.gov

The general mechanism involves the reaction of an organohalide (e.g., a bromo-pyrimidinone) with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as debromination. rsc.org For instance, the synthesis of 6-aryl-2,4-diaminopyrimidines has been successfully achieved via Suzuki coupling of 6-chloro-2,4-diaminopyrimidine with various aryl boronic acids using a palladium catalyst like Pd(PPh₃)₄. researchgate.net

In a study focused on creating C3-arylated pyrazolopyrimidinones, researchers optimized conditions to couple a 3-bromo pyrazolopyrimidinone (B8486647) with various arylboronic acids. rsc.org Initial trials with PdCl₂(PPh₃)₂ resulted in low yields, but switching to a more advanced catalyst system, XPhosPdG2/XPhos, significantly improved the reaction's efficiency and suppressed the undesired debromination side reaction. rsc.org This highlights the importance of catalyst selection in achieving desired outcomes for complex heterocyclic systems. The reaction demonstrated tolerance for a range of functional groups on the boronic acid, including electron-donating and electron-withdrawing substituents. rsc.org

The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions used in the synthesis of pyrimidine analogues.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Pyrimidine Analogues

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | THF | 95% | rsc.org |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Acetylphenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | THF | 87% | rsc.org |

| 6-Chloro-pyrimidine derivative | Arylboronic acids | Pd(PPh₃)₄ | - | - | Moderate to Good | nih.gov |

| ortho-Bromoaniline derivative | Benzyl boronic ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 96% | nih.gov |

Green Chemistry Principles Applied to Pyrimidinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innumberanalytics.com In the synthesis of pyrimidines and pyrimidinones, these principles are increasingly being applied to address the environmental impact of traditional methods, which often rely on toxic reagents and volatile organic solvents. rasayanjournal.co.inresearchgate.net Green approaches in this field focus on aspects like the use of safer solvents, solvent-free conditions, development of reusable catalysts, and maximization of reaction efficiency. powertechjournal.com

A key strategy in green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives or the elimination of solvents altogether. rasayanjournal.co.in

Solvent-Free Methods: Performing reactions without a solvent offers significant benefits, including cleaner reaction profiles, higher product yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in Techniques such as ball milling, a form of mechanochemistry, have been employed for the one-pot multicomponent synthesis of pyrimidine derivatives using a recyclable catalyst. researchgate.netacs.org This method avoids the use of bulk solvents, reducing waste and potential environmental contamination.

Environmentally Benign Media: When a solvent is necessary, green alternatives are preferred.

Poly(ethylene glycol) (PEG): PEG, particularly PEG-400, has emerged as an effective and eco-friendly reaction medium. It is non-toxic, inexpensive, biodegradable, and water-soluble, which simplifies product isolation and allows for potential recycling of the solvent. rsc.org PEG has been successfully used as a solvent for the synthesis of pyrimidinone derivatives through multicomponent reactions like the Biginelli condensation, often leading to excellent yields in short reaction times. researchgate.net

Water/Ethanol: Aqueous and hydro-alcoholic systems are highly desirable green solvents. Water is non-toxic, non-flammable, and abundant. powertechjournal.com Ethanol, often produced from renewable resources, is also a safer alternative to many conventional organic solvents. Ultrasound-assisted synthesis of benzo rsc.orgpowertechjournal.comthiazolo[3,2-a]pyrimidine analogues has been reported in an ethanol medium, achieving excellent yields (94–97%) in just 10–15 minutes at room temperature. researchgate.net

The table below compares different reaction media used in the green synthesis of pyrimidine derivatives.

Table 2: Comparison of Green Media in Pyrimidine Synthesis

| Method/Medium | Key Advantages | Reaction Type | Reference |

|---|---|---|---|

| Solvent-Free (Ball Milling) | Eliminates solvent waste, ease of product isolation, potential for scale-up. | Multicomponent Synthesis | researchgate.netacs.org |

| PEG-400 | Non-toxic, biodegradable, recyclable, facilitates product removal. | Biginelli Condensation | researchgate.net |

| Water/Ethanol | Safe, abundant, renewable (ethanol), environmentally benign. | Ultrasound-assisted Synthesis | researchgate.net |

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comnumberanalytics.com A reaction with high atom economy minimizes the generation of byproducts and waste, making it more sustainable and cost-effective. numberanalytics.comnih.gov

Syntheses involving addition, cycloaddition, and rearrangement reactions are inherently more atom-economical as they incorporate all or most of the reactant atoms into the product. nih.gov In contrast, substitution and elimination reactions tend to have lower atom economy due to the formation of stoichiometric byproducts.

For the synthesis of pyrimidinone cores, multicomponent reactions (MCRs) are an excellent example of an atom-economical approach. rasayanjournal.co.in Reactions like the Biginelli synthesis, which combines an aldehyde, a β-ketoester, and urea (or thiourea) in a single step to form a dihydropyrimidinone, are highly efficient. This approach constructs the complex heterocyclic ring system with the only byproduct being water molecules, leading to a very high atom economy.

By prioritizing reaction pathways with high atom economy, chemists can significantly reduce waste at the source. organic-chemistry.org This principle guides the design of more efficient synthetic routes, not only for pyrimidinones but across the entire field of organic synthesis, contributing to a more sustainable chemical industry. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework within a molecule.

¹H NMR and ¹³C NMR for Proton and Carbon Connectivity

One-dimensional NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for establishing the basic structure of a compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms present.

For instance, the structural analysis of a closely related compound, 4-amino-5-fluoro-2-methoxypyrimidine, provides a clear example of how these techniques are applied. echemi.comnih.gov In its ¹H NMR spectrum, recorded in deuterated dimethyl sulfoxide (B87167) ([D6]DMSO), a doublet appears at δ 7.93 ppm, corresponding to the proton at the 6th position (H-6) of the pyrimidine ring. echemi.com A singlet at δ 7.27 ppm is attributed to the two protons of the amino group (NH₂), and another singlet at δ 3.74 ppm represents the three protons of the methoxy group (CH₃). echemi.com

The ¹³C NMR spectrum complements this data by identifying the carbon skeleton. For the same fluorinated analogue, signals are observed at δ 160.5 ppm (C-2), δ 154.9 ppm (C-4), δ 142.1 ppm (C-5), δ 139.7 ppm (C-6), and δ 54.1 ppm for the methoxy carbon (CH₃). echemi.com The significant downfield shift of the ring carbons is characteristic of their presence in an electron-deficient aromatic system.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-Amino-5-fluoro-2-methoxypyrimidine in [D6]DMSO

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-6 | 7.93 (d, J = 3.5 Hz) | - |

| NH₂ | 7.27 (s) | - |

| OCH₃ | 3.74 (s) | - |

| C-2 | - | 160.5 |

| C-4 | - | 154.9 |

| C-5 | - | 142.1 |

| C-6 | - | 139.7 |

| OCH₃ | - | 54.1 |

Data sourced from ECHEMI. echemi.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and piecing together the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In the case of 4-amino-5-fluoro-2-methoxypyrimidine, a COSY experiment would confirm the coupling between protons if any were present within three bonds of each other. echemi.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly attached proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached, and more easily assigned, protons. columbia.edu For the analogue, an HSQC spectrum would show a cross-peak connecting the H-6 proton signal at δ 7.93 ppm with the C-6 carbon signal at δ 139.7 ppm, and the methoxy proton signal at δ 3.74 ppm with its carbon signal at δ 54.1 ppm. echemi.com

¹⁹F NMR for Fluorinated Analogue Characterization

For fluorinated analogues, ¹⁹F NMR spectroscopy is an essential characterization tool. rsc.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive NMR probe. nih.gov Its chemical shift is very sensitive to the electronic environment, providing valuable structural information. anu.edu.au

In the analysis of 4-amino-5-fluoro-2-methoxypyrimidine, the ¹⁹F NMR spectrum shows a doublet at δ -165.9 ppm. echemi.com The splitting of this signal into a doublet (J = 3.5 Hz) is due to coupling with the H-6 proton, confirming the position of the fluorine atom at C-5, adjacent to C-6. echemi.com This technique is critical for confirming the successful incorporation and regiochemistry of fluorine in synthetic targets. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a definitive method for confirming the molecular formula of a newly synthesized compound. For the fluorinated analogue of this compound, HRMS analysis using Electrospray Ionization (ESI) yielded an exact mass for the protonated molecule [M+H]⁺. echemi.com

Table 2: HRMS Data for 4-Amino-5-fluoro-2-methoxypyrimidine

| Ion | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

|---|---|---|

| C₅H₇FN₃O⁺ | 144.0568 | 144.0566 |

Data sourced from ECHEMI. echemi.com

The close agreement between the calculated and experimentally found mass provides strong evidence for the molecular formula C₅H₆FN₃O. echemi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. In the ESI-MS analysis of 4-amino-5-fluoro-2-methoxypyrimidine, the base peak was observed at an m/z of 144.0, which corresponds to the protonated molecule [M+H]⁺, further confirming the molecular weight of the compound. echemi.com

X-ray Crystallography for Three-Dimensional Structural Insights

X-ray crystallography stands as a powerful tool for the unambiguous determination of the solid-state structure of molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise arrangement of atoms, bond lengths, and bond angles.

The bond lengths within the pyrimidine ring are expected to exhibit values intermediate between single and double bonds, indicative of aromatic character. The exocyclic C-N bond of the amino group and the C-O bond of the methoxy group would display bond lengths consistent with their respective bond orders. The geometry and bond parameters of this compound can also be predicted with a high degree of accuracy using computational methods, such as Density Functional Theory (DFT), which have been shown to correlate well with experimental X-ray diffraction data for similar molecules. nih.govmdpi.com

Table 1: Representative Crystallographic Data for a Related Pyrimidine Derivative (2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not individually specified |

| b (Å) | Value not individually specified |

| c (Å) | Value not individually specified |

| β (°) | Value not individually specified |

| Volume (ų) | Value not individually specified |

| Z | 4 |

Note: Specific unit cell parameters are dependent on the full crystal salt structure and are not detailed here.

The crystal packing and the formation of supramolecular networks in pyrimidine derivatives are largely governed by hydrogen bonding and, in some cases, π-π stacking interactions. For this compound, the presence of the amino group (a hydrogen bond donor) and the keto group and ring nitrogens (hydrogen bond acceptors) strongly suggests the formation of extensive hydrogen-bonding networks.

Studies on related 2-aminopyrimidine structures frequently show the formation of dimeric motifs through N-H···N or N-H···O hydrogen bonds. A common and robust motif is the R₂²(8) ring, where two molecules are linked by a pair of self-complementary hydrogen bonds. researchgate.netresearchgate.net For instance, in the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, the cation and anion are linked by a pair of N—H⋯O hydrogen bonds, forming this R₂²(8) motif. These motifs can then be further interconnected into larger arrays. researchgate.net

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing information about the functional groups present and the nature of the electronic transitions.

FT-IR spectroscopy is a fundamental technique for the identification of functional groups in a molecule. While an experimental FT-IR spectrum for this compound is not available, the expected vibrational frequencies can be inferred from data on similar compounds and from theoretical calculations. core.ac.uk

The FT-IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the amino group are expected to appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the pyrimidinone ring is a strong indicator and typically appears in the range of 1650-1700 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring would give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). C-H stretching vibrations of the methoxy group and the ring would be found around 2850-3100 cm⁻¹.

Computational DFT studies on related molecules, such as 2-amino-5-chloropyridine, have been used to calculate theoretical vibrational wavenumbers, which show good agreement with experimental FT-IR and FT-Raman spectra after appropriate scaling. core.ac.uk Such computational approaches provide a powerful tool for assigning vibrational modes. nih.govmdpi.com

Table 2: Predicted FT-IR Vibrational Frequencies for Key Functional Groups in this compound (based on data from related compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Carbonyl (C=O) | Stretching | 1650-1700 |

| Pyrimidine Ring (C=C, C=N) | Stretching | 1400-1600 |

| Methoxy (C-O) | Asymmetric Stretching | ~1250 |

| Methoxy (C-O) | Symmetric Stretching | ~1050 |

| Methoxy/Ring (C-H) | Stretching | 2850-3100 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like this compound, the most common transitions are π → π* and n → π*.

The UV-Vis absorption spectrum of this compound, likely recorded in a solvent such as ethanol or methanol, is expected to show strong absorption bands in the UV region. Based on studies of other aminopyrimidines, one would anticipate absorption maxima corresponding to π → π* transitions of the pyrimidine ring system. acs.org For example, studies on 5-substituted 2-thiopyrimidines in ethanol show absorption maxima around 275 nm. rsc.orgresearchgate.net The presence of the amino and methoxy groups as auxochromes is likely to cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted pyrimidine core.

The photophysical properties, such as fluorescence, are highly dependent on the molecular structure and the surrounding environment. The luminescent behavior of aminopyrimidines can vary significantly based on substitution patterns and solvent polarity, with some exhibiting strong fluorescence while others are non-emissive. researchgate.net The excited state can have significant intramolecular charge-transfer (ICT) character, which is often stabilized in more polar solvents, leading to a shift in the emission wavelength (solvatochromism). acs.org Theoretical calculations using Time-Dependent DFT (TD-DFT) are often employed to predict electronic absorption spectra and to help understand the nature of the electronic transitions involved. scielo.org.za

Table 3: Illustrative Electronic Absorption Data for Related Aminopyrimidine Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference(s) |

| 2-Amino-5-Chloropyridine derivative | - | 348 | researchgate.net |

| 5-substituted 2-thiopyrimidines | Ethanol | ~275 | rsc.orgresearchgate.net |

| Various aminopyridines | Methanol | Varies with substitution | acs.org |

Computational and Theoretical Chemistry Investigations of 2 Amino 5 Methoxypyrimidin 4 3h One

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed information on their conformational dynamics, stability, and interactions with their environment. For pyrimidine (B1678525) derivatives, MD simulations are frequently employed to understand how these molecules behave in a biological context, such as when bound to a protein target.

In a typical MD simulation, the forces between atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over very short time intervals. This process is iterated for millions of steps to simulate the molecule's trajectory over nanoseconds or even microseconds.

Studies on related aminopyrimidine compounds, such as N-phenylpyrimidin-2-amine derivatives, have utilized MD simulations to confirm the stability of ligand-protein complexes. rsc.org For instance, a 10-nanosecond MD simulation can be used to validate docking poses and assess the stability of the ligand in the active site of an enzyme. nih.gov The root-mean-square deviation (RMSD) of the ligand's atoms is monitored throughout the simulation. A stable RMSD value over time suggests that the ligand has found a stable binding conformation.

Table 1: Representative Parameters from MD Simulations of Pyrimidine Derivatives

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Simulation Time | 10 - 100 ns | Provides a timescale sufficient to observe local conformational changes and assess binding stability. |

| RMSD of Ligand | < 3 Å (stable) | A low and stable Root-Mean-Square Deviation indicates the ligand does not significantly move from its initial docked pose. |

For 2-amino-5-methoxypyrimidin-4(3H)-one, an MD simulation would likely reveal the dynamics of the methoxy (B1213986) and amino groups and their influence on the molecule's interaction with water molecules or a target binding pocket. The simulation would also highlight the stability of the pyrimidinone tautomer and the planarity of the ring system over time.

Aromaticity Assessment and Electronic Delocalization Analysis

Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a specific number of delocalized π-electrons. The pyrimidine ring is aromatic, and its degree of aromaticity can be influenced by substituents. Various computational methods are used to quantify aromaticity.

Research on a series of pyrimidine derivatives with both electron-donating (e.g., -NH2) and electron-withdrawing substituents has shown that, unlike benzene, any substitution tends to decrease the aromaticity of the pyrimidine ring. rsc.org This can be quantified using several descriptors:

Aromatic Stabilization Energy (ASE): This is the energy difference between the cyclic conjugated system and a hypothetical, non-aromatic reference compound. For substituted pyrimidines, ASE values are generally lower than that of the parent pyrimidine. rsc.org

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A more negative NICS value indicates stronger aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric parameter of bond length alternation. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.

Table 2: Calculated Aromaticity Indices for Substituted Pyrimidines

| Compound | Substituent(s) | HOMA | NICS(1)zz (ppm) | ASE (kcal/mol) |

|---|---|---|---|---|

| Benzene | None | 0.979 | -36.1 | 33.1 |

| Pyrimidine | None | 0.768 | -22.5 | 24.1 |

| 2-aminopyrimidine (B69317) | -NH2 | 0.741 | -22.4 | 25.1 |

Data adapted from studies on pyrimidine derivatives. rsc.orgrsc.org

For this compound, the presence of the electron-donating amino and methoxy groups, along with the carbonyl group of the pyrimidinone ring, would collectively influence the electronic delocalization. Computational analysis would likely show a moderate level of aromaticity, with the substituents modulating the electron density distribution within the ring.

Analysis of Intramolecular and Intermolecular Noncovalent Interactions

Noncovalent interactions are crucial for determining the structure, stability, and function of molecules. For pyrimidine derivatives, these interactions, particularly hydrogen bonding and π-stacking, govern their behavior in condensed phases and biological systems.

Hydrogen Bonding: The amino group and the ring nitrogens of this compound can act as hydrogen bond donors and acceptors, respectively. The carbonyl oxygen is a strong hydrogen bond acceptor. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points to characterize the nature and strength of these hydrogen bonds. rsc.org

Other Interactions: The methoxy group can also participate in weaker C-H···O interactions.

In studies of related pyrimidine structures, analyses have quantified various noncovalent interactions. For example, in the crystal structure of pyrimidine-amino acid hybrids, recurring hydrogen bond patterns, known as synthons, are observed and their energies are calculated using Density Functional Theory (DFT). rsc.org These interactions often dictate the supramolecular assembly in the solid state.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used in drug design to relate the chemical structure of compounds to their biological activity. These models help in designing new, more potent molecules.

QSAR: A QSAR model is a mathematical equation that correlates molecular descriptors (e.g., electronic, steric, hydrophobic properties) with activity. For pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. These models generate 3D contour maps that show which regions around the molecule are favorable or unfavorable for activity. For a series of diarylpyrimidine HIV-1 inhibitors, a CoMSIA model yielded a high correlation coefficient (R² = 0.985) and predictive ability (r²_pred = 0.891), indicating a robust model. nih.govresearchgate.net

Table 3: Statistical Parameters from a 3D-QSAR Study on Pyrimidine Analogs

| Parameter | CoMFA | CoMSIA | Significance |

|---|---|---|---|

| q² (Cross-validated R²) | 0.679 | 0.734 | Indicates good internal model predictivity. |

| R² (Non-cross-validated R²) | 0.983 | 0.985 | Shows a strong correlation between predicted and actual activity. |

| r²_pred (External validation) | 0.884 | 0.891 | Confirms the model's ability to predict the activity of new compounds. |

Data from a study on diarylpyrimidine analogues. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. For a series of 2-phenylpyrimidine (B3000279) analogues, a five-point pharmacophore model was developed to understand the requirements for inhibitory activity. nih.gov Such a model for this compound would likely include features like a hydrogen bond donor (amino group), hydrogen bond acceptors (carbonyl oxygen, ring nitrogen), and an aromatic ring feature.

These modeling techniques provide valuable insights that guide the synthesis of new pyrimidine derivatives with improved biological activity. nih.govtandfonline.com

Reaction Mechanisms and Mechanistic Pathways of 2 Amino 5 Methoxypyrimidin 4 3h One Formation and Transformations

Detailed Investigations of Nucleophilic Addition and Substitution Reactions

The formation of the 2-aminopyrimidinone ring is fundamentally a sequence of nucleophilic addition and substitution reactions. A common and illustrative synthetic strategy involves the condensation of a three-carbon component with a guanidine (B92328) derivative. For 2-amino-5-methoxypyrimidin-4(3H)-one, a suitable starting material would be a derivative of methoxy-substituted β-keto ester or a related activated species.

The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of guanidine on an electrophilic carbonyl carbon of the β-keto ester analogue. This is a classic nucleophilic addition to a carbonyl group. libretexts.orgyoutube.comyoutube.com This step is often base-catalyzed to enhance the nucleophilicity of the guanidine. The initial addition forms a tetrahedral intermediate, known as a carbinolamine. libretexts.org

Mechanistic Pathways of Cyclization and Annulation Reactions

The cyclization step is the defining phase in the formation of the pyrimidinone ring. Following the initial intermolecular nucleophilic reactions, an acyclic intermediate is poised for an intramolecular ring-closing reaction. The mechanism involves the nucleophilic attack of a terminal nitrogen atom onto a carbonyl carbon, forming the second C-N bond required to complete the six-membered ring. mdpi.com This intramolecular cyclization is a type of annulation—a process where a new ring is fused to a molecule.

This cyclocondensation process is often the rate-limiting step and can be promoted by acid or base catalysts. asianpubs.org The reaction proceeds via a tetrahedral intermediate which then eliminates a small molecule, typically water or an alcohol, to yield the dihydropyrimidinone. Subsequent aromatization, often through oxidation or elimination, leads to the final, more stable pyrimidinone ring system. organic-chemistry.org

Alternative strategies, such as [3+3] annulation, can also be employed where the three-carbon unit reacts with a 1,3-dinitrogen synthon like guanidine. mdpi.com These methods provide a convergent approach to the pyrimidinone core, with the mechanism still revolving around sequential nucleophilic attack and condensation to achieve ring closure.

Intermediate Identification and Characterization in Multi-Step Syntheses

In the multi-step synthesis of pyrimidinones (B12756618), several transient species are formed. While often not isolated, the structures of these intermediates are inferred from mechanistic principles and, in some cases, spectroscopic studies of related systems.

The principal intermediates in the classical synthesis of 2-aminopyrimidin-4(3H)-one from a β-keto ester and guanidine are:

Carbinolamine Intermediate: Formed immediately after the first nucleophilic attack of guanidine on the ester carbonyl. This species is typically unstable and readily dehydrates. libretexts.org

Acyclic Guanidino-Ester: After dehydration/dealcoholation, a linear intermediate is formed. This species contains both the guanidine moiety and the carbon backbone. Its existence is supported by computational studies on related aza-Michael additions. mdpi.com

Dihydropyrimidinone: The product of the intramolecular cyclization before the final aromatization step. Depending on the reaction conditions and the substituents, this intermediate may be transient or, in some cases, isolable.

| Intermediate | Description | Key Mechanistic Step | Stability |

|---|---|---|---|

| Tetrahedral Adduct (Carbinolamine) | Product of initial nucleophilic attack of guanidine on a carbonyl group. | Nucleophilic Addition | Low (transient) |

| Acyclic Condensation Product | Linear molecule formed after elimination of water/alcohol. | Condensation/Elimination | Moderate |

| Cyclic Dihydro-pyrimidinone | Six-membered ring formed after intramolecular cyclization. | Cyclization/Annulation | Variable (can be transient) |

The characterization of these intermediates often relies on trapping experiments or advanced spectroscopic techniques like NMR and mass spectrometry, which can provide evidence for their transient existence. For instance, studies on the Dimroth rearrangement have successfully characterized acyclic intermediates. rsc.org

Kinetic and Thermodynamic Considerations in Pyrimidinone Ring Formation

The formation of the pyrimidinone ring is governed by both kinetic and thermodynamic factors. The reaction is typically thermodynamically favorable, driven by the formation of the stable, conjugated heterocyclic ring system. Thermodynamic analyses of similar pyrimidine (B1678525) syntheses show a negative Gibbs free energy change (ΔG < 0), indicating a spontaneous process under appropriate conditions. researchgate.net

Kinetically, the reaction rate is influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate, providing the necessary activation energy for bond formation and cyclization. However, excessive heat can lead to side reactions or decomposition. researchgate.netresearchgate.net

pH/Catalysis: The reaction is often catalyzed by either acid or base. Base catalysis deprotonates the nucleophile (guanidine), increasing its reactivity. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The optimal pH is crucial as it affects the equilibrium between the reactive species.

Reactant Concentration and Solvent: The choice of solvent and the concentration of reactants can influence reaction rates by affecting solubility and molecular collision frequency.

| Factor | Kinetic Effect | Thermodynamic Effect |

|---|---|---|

| Temperature | Increases reaction rate (Arrhenius equation). | Affects equilibrium position (van 't Hoff equation); formation is often exothermic. |

| Catalyst (Acid/Base) | Lowers the activation energy of nucleophilic attack and cyclization steps. | Does not change the overall thermodynamics (ΔG) but helps reach equilibrium faster. |

| Solvent Polarity | Can stabilize charged intermediates and transition states, affecting the rate. | Can influence the relative stability of reactants and products. |

Probing Rearrangement and Isomerization Processes within Pyrimidinone Systems

Pyrimidinone systems, particularly those with exocyclic amino or imino groups, can undergo rearrangement and isomerization processes.

Tautomerism: this compound can exist in several tautomeric forms. The most significant are the amine-imine and keto-enol tautomers. researchgate.netwikipedia.orgnih.govyoutube.com

Amine-Imine Tautomerism: The 2-amino group can tautomerize to a 2-imino form, where the double bond shifts within the ring and a proton moves from the exocyclic nitrogen to a ring nitrogen.

Keto-Enol Tautomerism: The C4-keto group can tautomerize to a C4-hydroxyl (enol) form, rendering the ring fully aromatic.

While multiple forms are possible, experimental and computational studies on related isocytosine (B10225) structures show that the 2-amino-4-oxo form is generally the most stable and predominant tautomer in aqueous solution. researchgate.net

Dimroth Rearrangement: A characteristic reaction of 2-iminopyrimidines is the Dimroth rearrangement. wikipedia.org This process involves the hydrolytic opening of the pyrimidine ring, followed by rotation and re-cyclization, effectively swapping the positions of an endocyclic and an exocyclic nitrogen atom. rsc.orgresearchgate.net For a 1-substituted-2-iminopyrimidine, this rearrangement leads to a 2-(substituted-amino)pyrimidine. rsc.orgacs.org While the target compound itself is a 2-aminopyrimidine (B69317), its N-alkylated derivatives or synthetic precursors existing in the imino form could potentially undergo this rearrangement under specific pH and temperature conditions, leading to isomeric products. The reaction proceeds through a detectable acyclic intermediate. rsc.org

Applications and Utility of 2 Amino 5 Methoxypyrimidin 4 3h One in Advanced Organic Synthesis

Role as Versatile Synthetic Scaffolds for Complex Chemical Entities

The structural attributes of 2-amino-5-methoxypyrimidin-4(3H)-one make it an ideal scaffold for the synthesis of more intricate molecules. The presence of the amino group at the 2-position, the methoxy (B1213986) group at the 5-position, and the lactam functionality within the pyrimidinone ring allows for a variety of chemical transformations. These reactive handles can be selectively targeted to introduce molecular diversity and build complex architectures.

The amino group can act as a nucleophile in condensation reactions, while the pyrimidinone ring can participate in cyclization reactions to form fused heterocyclic systems. The methoxy group can also be a site for chemical modification, further expanding the synthetic possibilities. This versatility has led to the use of this compound and its analogues in the synthesis of a range of biologically relevant compounds.

Development of Fused Heterocyclic Systems Containing the Pyrimidinone Moiety

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems. By leveraging the reactivity of the pyrimidinone core and its substituents, a variety of bicyclic and polycyclic structures can be efficiently constructed. These fused systems are of great interest in medicinal chemistry as they often exhibit enhanced biological activity compared to their monocyclic counterparts.

Synthesis of Pyrazolo[1,5-a]pyrimidinones

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of research due to their diverse pharmacological properties. nih.gov These compounds can be synthesized through the cyclization of 5-aminopyrazole derivatives with various reagents. While direct examples using this compound are not extensively documented, the general synthetic strategies for pyrazolo[1,5-a]pyrimidinones often involve the reaction of a 2-aminopyrimidine (B69317) derivative with a β-dicarbonyl compound or its equivalent. nih.gov

In a typical reaction, the amino group of the pyrimidine (B1678525) ring and the adjacent ring nitrogen act as nucleophiles, attacking the carbonyl carbons of the β-dicarbonyl compound, leading to a condensation and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. The substituents on the starting pyrimidine, such as the methoxy group at the 5-position, would be retained in the final product, influencing its chemical properties and biological activity.

Table 1: General Synthesis of Pyrazolo[1,5-a]pyrimidinones

| Reactant 1 | Reactant 2 | Product |

|---|

Synthesis of Thiazolo-pyrimidinones

Thiazolo[4,5-d]pyrimidines are another important class of fused heterocycles with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of these compounds often starts from a substituted pyrimidine. A common approach involves the reaction of a 4-amino-5-substituted pyrimidine with a reagent that can provide the thiazole (B1198619) ring.

Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[4,5-b]quinolindiones

The synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[4,5-b]quinolindiones often utilizes 6-aminouracil (B15529) derivatives, which are structurally related to this compound. These multicomponent reactions typically involve the condensation of an aldehyde, a 1,3-dicarbonyl compound (like dimedone or barbituric acid), and a 6-aminouracil derivative. sharif.edunih.gov

A study by Hoseinikhah et al. describes a three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione or dimedone, and aromatic aldehydes to synthesize pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines. sharif.edusharif.edu This highlights the utility of 2-aminopyrimidinone scaffolds in constructing these complex fused systems. The reaction proceeds via a cascade of condensation and cyclization steps, often facilitated by a catalyst. The use of a methoxy-substituted analogue like this compound in such reactions would be expected to yield the corresponding 5-methoxy-substituted pyrimido[4,5-b]quinolindiones.

Table 2: Multicomponent Synthesis of Pyrimido[4,5-b]quinolines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|

Strategies for Library Synthesis and Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. nih.govmdpi.comnih.gov The goal of DOS is to efficiently generate a collection of compounds that cover a broad region of chemical space. Privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets, are often used as starting points in DOS.

The pyrimidine core is considered a privileged scaffold, and therefore, this compound is an excellent candidate for DOS. Its multiple points of diversification allow for the rapid generation of a library of related compounds with varied substituents.

A typical DOS approach using this compound could involve:

Appendage Diversity: Varying the substituents on the amino group through acylation, alkylation, or arylation reactions.

Functional Group Diversity: Modifying the methoxy group, for example, by converting it to other functional groups.

Scaffold Diversity: Utilizing the pyrimidinone core to construct a variety of fused heterocyclic systems, as discussed in the previous section.

By systematically varying these elements, a large and diverse library of compounds can be generated from a single, readily accessible starting material. This approach is highly valuable in the early stages of drug discovery for identifying novel hits against a wide range of biological targets.

Mechanistic Biological Studies and Structure Activity Relationships Sar

In Vitro Biological Activity Spectrum of Pyrimidinone Derivatives

The pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. impactjournals.us These derivatives are recognized for their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. impactjournals.usmdpi.com The biological significance of pyrimidines is rooted in their structural presence in the nucleobases of DNA and RNA, making them fundamental to various cellular processes. ijcrt.org Consequently, synthetic pyrimidinone analogues have been extensively explored for their therapeutic potential, targeting a range of enzymes and receptors involved in disease pathogenesis. mdpi.com

The antitumor activity of pyrimidinone derivatives is multifaceted, involving various mechanisms that disrupt cancer cell proliferation and survival. ijcrt.org A primary mechanism is the induction of apoptosis, or programmed cell death. For instance, certain pyrimidine (B1678525) derivatives featuring aryl urea (B33335) moieties have been shown to trigger apoptosis in colon cancer cells (SW480). nih.gov Mechanistic investigations revealed that these compounds can arrest the cell cycle at the G2/M phase, upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway. nih.gov

Another significant anticancer mechanism involves the inhibition of specific enzymes crucial for tumor progression. encyclopedia.pub Pyrimidinone derivatives have been developed as potent inhibitors of mitotic kinesin Eg5 (also known as KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division. mdpi.commdpi.comsums.ac.ir Inhibition of Eg5 leads to mitotic arrest, where cells are unable to properly segregate chromosomes, ultimately resulting in apoptotic cell death. mdpi.comnih.gov This targeted approach is considered to have a better side-effect profile compared to conventional chemotherapeutics that affect all rapidly dividing cells. mdpi.comsums.ac.ir Furthermore, some pyrimidine-hydrazone hybrids have been proposed to act by binding to topoisomerase IIα in a complex with DNA, interfering with DNA replication and repair processes. encyclopedia.pubnih.gov

Pyrimidinone derivatives have demonstrated a broad spectrum of antimicrobial activity. impactjournals.us Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.com For example, certain 2,4,6-substituted pyrimidines, particularly those with imino and thioxo groups at the 2-position, have exhibited significant antibacterial effects against species like Staphylococcus aureus, Streptococcus pyogenes, Serratia marcescens, and Pseudomonas aeruginosa. impactjournals.us Similarly, novel pyrimidinone derivatives fused with thiophene (B33073) rings have shown potent activity against bacteria such as Bacillus subtilis and Escherichia coli. mdpi.com

In the realm of antifungal research, pyrimidinone derivatives have shown notable inhibitory activity against clinically relevant fungi like Candida albicans and Aspergillus niger. mdpi.comnih.gov For instance, specific pyrimidine derivatives containing a 4-[p(4',N-methylaminophenyl)azo]phenyl group at position-4 and an oxo group at position-2 displayed strong inhibition of Candida albicans. impactjournals.us The mechanism of action for these antimicrobial activities is often linked to the inhibition of essential microbial enzymes or interference with the synthesis of the cell wall or nucleic acids. proquest.com

| Compound Type | Target Organism | Observed Activity |

| Pyrimidinones (B12756618) with Thiophene Rings | Bacillus subtilis, Escherichia coli | Potent antibacterial activity mdpi.com |

| 2,4,6-Substituted Pyrimidines | Staphylococcus aureus, Candida albicans | Significant antibacterial and antifungal effects impactjournals.us |

| Pyrimido[4,5-d]pyrimidines | Bacillus cereus, Aspergillus flavus | Good binding affinity, suggesting inhibitory potential proquest.com |

| Thioxopyrimidines | Staphylococcus aureus, Candida albicans | Significant antibacterial and moderate antifungal activity nih.gov |

The structural similarity of pyrimidines to nucleobases makes them ideal candidates for the development of antiviral agents. nih.govekb.eg These compounds can interfere with the viral life cycle, including replication and entry into host cells. researchgate.net Pyrimidine derivatives have been investigated for activity against a wide range of viruses, such as influenza virus, human immunodeficiency virus (HIV), hepatitis B and C (HBV/HCV), and human coronavirus. nih.govmdpi.com

For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines, particularly those with a cyclopropylamino group, have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The mechanism often involves the inhibition of viral enzymes essential for replication, such as polymerases or proteases. researchgate.net The development of these compounds highlights the potential of the pyrimidine scaffold in creating novel antiviral therapeutics to address existing and emerging viral threats. nih.gov

Pyrimidinone derivatives are known to possess significant anti-inflammatory and antinociceptive (pain-reducing) properties. nih.govrsc.org A primary mechanism underlying their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govmdpi.com COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. rsc.org By selectively inhibiting COX-2 over COX-1, certain pyrimidine derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov

Studies on 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives demonstrated dose-dependent antinociceptive activity in mice. nih.gov While the exact mechanism was not fully elucidated, the authors suggested that the compounds may act as COX inhibitors. nih.gov Research has also shown that some pyrimidine derivatives can reduce levels of reactive oxygen species (ROS) in inflammatory cell models, indicating that their anti-inflammatory effects are also linked to antioxidant properties. mdpi.comnih.gov

The diverse biological activities of pyrimidinone derivatives stem from their ability to interact with a variety of enzymes and receptors.

COX: As previously mentioned, pyrimidine derivatives have been extensively studied as inhibitors of COX-1 and COX-2. nih.govresearchgate.net Certain derivatives show high selectivity for COX-2, with inhibitory activities comparable to or even exceeding those of established drugs like meloxicam (B1676189) and celecoxib. mdpi.commdpi.comnih.gov

Eg5 Kinesin: Dihydropyrimidinones (DHPMs), such as the well-known compound monastrol (B14932), are potent allosteric inhibitors of the Eg5 motor protein. mdpi.commdpi.com Eg5 is crucial for mitosis, and its inhibition by these compounds leads to cell cycle arrest and apoptosis, making it a key target in cancer therapy. sums.ac.irnih.gov

Pin1: The peptidyl-prolyl cis-trans isomerase Pin1 is overexpressed in many cancers and regulates numerous proteins involved in cell proliferation and survival. researchgate.netmmvsl.it A series of pyrimidine derivatives were synthesized and evaluated as Pin1 inhibitors, with several compounds showing potent, time-dependent inhibition of the enzyme, identifying them as potential anticancer agents. nih.govresearchgate.net

Influenza A Endonuclease: The polymerase acidic (PA) protein of the influenza virus has an essential endonuclease domain required for viral transcription. nih.govresearchgate.net Inhibiting this domain is a promising strategy for developing new anti-influenza drugs. nih.gov Pyrimidinone-containing compounds are among the classes of molecules being explored as inhibitors of this critical viral enzyme. nih.gov

PPARgamma: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism. nih.gov Pyrimidinone derivatives of thiazolidinediones have been synthesized and evaluated as PPARγ agonists. nih.gov For example, the compound PMT13 showed better PPARγ transactivation and superior glucose and triglyceride-lowering activity in diabetic mice compared to standard drugs like rosiglitazone. nih.gov Lobeglitazone, another PPARγ agonist, features a substituted pyrimidine moiety and was designed based on the structure of rosiglitazone. mdpi.com

| Target | Compound Class | Biological Effect | Therapeutic Area |

| COX-2 | Pyrimidine-5-carbonitriles | Inhibition of prostaglandin (B15479496) synthesis | Anti-inflammatory nih.govmdpi.com |

| Eg5 Kinesin | Dihydropyrimidinones (DHPMs) | Mitotic arrest, apoptosis | Anticancer mdpi.commdpi.comsums.ac.ir |

| Pin1 | Pyrimidine derivatives | Inhibition of cis-trans isomerization | Anticancer nih.govresearchgate.net |

| Influenza A Endonuclease | Pyrimidinone-based compounds | Inhibition of viral transcription | Antiviral nih.govnih.gov |

| PPARgamma | Pyrimidinone-thiazolidinediones | Agonism, improved insulin (B600854) sensitivity | Antidiabetic nih.govmdpi.com |

Structure-Activity Relationship (SAR) Studies for 2-amino-5-methoxypyrimidin-4(3H)-one and Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrimidinone derivatives, SAR analyses have provided valuable insights into how different substituents on the pyrimidine core influence their biological activity. rsc.orgbohrium.com

In the context of anticancer activity, the substitution pattern on the pyrimidine ring is critical. For instance, in a series of pyrimidine derivatives designed as Pin1 inhibitors, the substituents at the 2-, 4-, and 5-positions of the pyrimidine ring were systematically analyzed. nih.gov This detailed analysis helps in understanding the structural requirements for potent enzyme inhibition and guides the design of new, more effective inhibitors. nih.gov Similarly, for pyrido[2,3-d]pyrimidinones, SAR studies indicated that the presence of a carbonyl group at the C-2 position was associated with maximum anticancer activity. rsc.org